molecular formula C10H20O2 B15175616 3-Methylpentyl butyrate CAS No. 84254-83-1

3-Methylpentyl butyrate

Cat. No.: B15175616
CAS No.: 84254-83-1
M. Wt: 172.26 g/mol
InChI Key: GZWUADMYQBNKGP-UHFFFAOYSA-N
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Description

3-Methylpentyl butyrate: is an ester compound with the molecular formula C₁₀H₂₀O₂. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular ester is derived from butyric acid and 3-methylpentanol, giving it a fruity aroma that makes it valuable in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentyl butyrate can be synthesized through the esterification reaction between butyric acid and 3-methylpentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often subjected to distillation to purify the ester from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: 3-Methylpentyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butyric acid and 3-methylpentanol.

    Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters.

    Reduction: Although less common, esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products:

    Hydrolysis: Butyric acid and 3-methylpentanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry: 3-Methylpentyl butyrate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions .

Biology and Medicine:

Industry: This compound is widely used in the fragrance and flavor industry due to its fruity aroma. It is used in the formulation of perfumes, food flavorings, and cosmetic products .

Mechanism of Action

The primary mechanism by which 3-Methylpentyl butyrate exerts its effects is through its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell .

Comparison with Similar Compounds

    Methyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.

    Ethyl butyrate: Known for its pineapple-like smell, used in food and beverages.

    Isopentyl acetate: Has a banana-like odor, used in flavorings and fragrances.

Uniqueness: 3-Methylpentyl butyrate is unique due to its specific combination of butyric acid and 3-methylpentanol, which gives it a distinct fruity aroma that is different from other esters. Its specific structure also influences its reactivity and applications in various fields .

Properties

CAS No.

84254-83-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-methylpentyl butanoate

InChI

InChI=1S/C10H20O2/c1-4-6-10(11)12-8-7-9(3)5-2/h9H,4-8H2,1-3H3

InChI Key

GZWUADMYQBNKGP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCC(C)CC

Origin of Product

United States

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